molecular formula C20H17ClN4 B1588791 p-Tolyltetrazolium Red CAS No. 64225-84-9

p-Tolyltetrazolium Red

Cat. No.: B1588791
CAS No.: 64225-84-9
M. Wt: 348.8 g/mol
InChI Key: NCJWJQNOYLTOCG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyltetrazolium Red can be synthesized from 3,5-diphenyl-1-(p-tolyl)formazan. The synthesis involves the reaction of the formazan with appropriate reagents under controlled conditions . The detailed synthetic route includes the use of specific solvents and catalysts to ensure the formation of the desired tetrazolium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions: p-Tolyltetrazolium Red primarily undergoes reduction reactions. When exposed to reducing agents, it is converted into a red formazan product. This reduction is facilitated by nicotinamide adenine dinucleotide (NADH) or its phosphorylated derivative (NADPH)-dependent oxidoreductases and dehydrogenases .

Common Reagents and Conditions: The reduction of this compound typically occurs in the presence of NADH or NADPH, which act as electron donors. The reaction conditions often include a buffered aqueous solution to maintain the stability of the compound and the enzymes involved .

Major Products: The primary product of the reduction reaction is a red formazan derivative. This product is highly colored and can be quantified using spectrophotometric methods, making it useful for various assays .

Mechanism of Action

The mechanism of action of p-Tolyltetrazolium Red involves its reduction by NADH or NADPH-dependent enzymes in metabolically active cells. The reduction process converts the colorless tetrazolium salt into a colored formazan product, which can be easily detected and quantified. This reaction is indicative of the metabolic activity of the cells, as only viable cells with active metabolism can reduce the tetrazolium salt .

Comparison with Similar Compounds

Uniqueness: p-Tolyltetrazolium Red is unique in its specific application for proteomics research and its ability to produce a red formazan product, which is distinct from the purple or fluorescent products of other tetrazolium salts. This makes it particularly useful in assays where a clear and distinct color change is required .

Properties

IUPAC Name

2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N4.ClH/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJWJQNOYLTOCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432053
Record name p-Tolyltetrazolium Red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64225-84-9
Record name NSC89169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Tolyltetrazolium Red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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